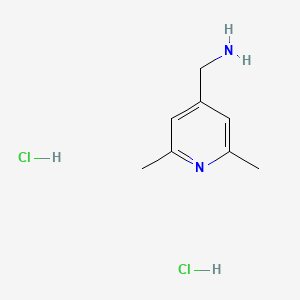

(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(2,6-dimethylpyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6-3-8(5-9)4-7(2)10-6;;/h3-4H,5,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWVXNUCTKQQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride typically involves the reaction of 2,6-dimethylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents/Functional Groups | Salt Form |

|---|---|---|---|---|

| (2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride* | C₈H₁₂N₂·2HCl | 221.11 (calc.) | Pyridine ring with 2,6-dimethyl and 4-methanamine | Dihydrochloride |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO·HCl | 303.83 | Piperidine with diphenylmethoxy group | Hydrochloride |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | Pyridine ring with 3-amine and 4-pyrrolidinyl | Dihydrochloride |

Key Observations:

Structural Variations :

- The target compound features a pyridine core with methyl groups and a primary amine, while 4-(Diphenylmethoxy)piperidine Hydrochloride has a piperidine ring modified with a bulky diphenylmethoxy group. The 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride contains a secondary amine and a pyrrolidine substituent, altering its steric and electronic profile.

Solubility and Salt Forms: Both the target compound and 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride are dihydrochloride salts, which typically exhibit higher aqueous solubility than their free-base counterparts.

Molecular Weight and Functional Groups :

- The target compound has the lowest molecular weight (221.11 g/mol), attributed to its simpler pyridine-methylamine structure. The diphenylmethoxy substituent in contributes to its higher molecular weight (303.83 g/mol), likely increasing lipophilicity and reducing membrane permeability.

Potential Applications: Pyridine derivatives with amine groups (e.g., the target compound and ) are often explored as intermediates in drug synthesis, particularly for CNS-targeting molecules.

Research Findings and Limitations

- Limited Direct Data: No explicit studies on the target compound were found in the provided evidence. Comparisons rely on structural analogs and inferred physicochemical trends.

- Biological Activity : Pyridine-based hydrochlorides are frequently utilized in medicinal chemistry for their bioavailability and stability. The methyl groups in the target compound may enhance metabolic stability compared to , which contains a pyrrolidinyl group prone to oxidation .

Biological Activity

(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride is a compound with notable biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This article reviews the compound's synthesis, mechanisms of action, biological applications, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of 2,6-dimethylpyridine with formaldehyde and ammonium chloride under acidic conditions. The process yields the dihydrochloride salt form, which enhances its solubility and stability for biological applications.

Synthetic Route:

- Reactants: 2,6-Dimethylpyridine, formaldehyde, ammonium chloride.

- Conditions: Acidic medium.

- Final Product: this compound.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Modulation: The compound can act as a ligand for enzymes, altering their activity and affecting biochemical pathways.

- Metal Ion Binding: It has the potential to bind metal ions, which can modulate the activity of metalloproteins and enzymes.

- Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitutions, leading to the formation of various derivatives that may exhibit distinct biological activities.

Antimicrobial Activity

Research indicates that derivatives of (2,6-Dimethylpyridin-4-yl)methanamine exhibit antimicrobial properties. For example, studies have shown that certain pyridine derivatives can inhibit bacterial growth by interfering with essential metabolic pathways.

Antimalarial Potential

In a study focused on pyridine-based compounds for antimalarial activity, it was noted that related structures demonstrated significant efficacy against Plasmodium falciparum. Although specific data on this compound is limited, its structural similarity suggests potential effectiveness in this area .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2,6-Dimethylpyridine | Precursor in synthesis | Basic pyridine structure |

| 4-Dimethylaminopyridine | Antiviral and antifungal properties | Stronger basicity due to dimethylamino group |

| 2,6-Dimethyl-4-pyridylamine | Potential neuroprotective effects | Unique amine substitution |

Uniqueness of this compound:

This compound's specific structure allows it to engage in a variety of chemical reactions and biological interactions that may not be observed in other similar compounds. Its dual role as both a ligand and a substrate for various reactions enhances its utility in medicinal chemistry.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

- A study evaluating several pyridine derivatives found that compounds similar to (2,6-Dimethylpyridin-4-yl)methanamine showed significant inhibition of bacterial strains such as E. coli and S. aureus.

- Antimalarial Activity Assessment:

-

Neuroprotective Studies:

- Investigations into the neuroprotective effects of pyridine derivatives suggest that they may mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Q & A

Q. What computational tools predict solubility and permeability?

- Methodological Answer :

- ADMET Predictors : Software like Schrödinger’s QikProp to estimate logS (aqueous solubility) and Caco-2 permeability .

- Hansen Solubility Parameters : Compare HSP values with common excipients for formulation design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.